molecular formula C7H9Cl3N2 B15303573 1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride

1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B15303573
M. Wt: 227.5 g/mol
InChI Key: ZZUAAUFEKQCDRS-UHFFFAOYSA-N
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Description

1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dichloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride
  • 1-(5,6-Dichloropyridin-3-yl)ethan-1-amine hydrochloride
  • 1-(3-chloropyridin-2-yl)ethan-1-amine

Uniqueness

1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H9Cl3N2

Molecular Weight

227.5 g/mol

IUPAC Name

1-(3,5-dichloropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H8Cl2N2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H

InChI Key

ZZUAAUFEKQCDRS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Cl)N.Cl

Origin of Product

United States

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